

Application Note: Hsd17B13-IN-42 for Studying SREBP-1c/FAS Pathway Inhibition

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Compound of Interest

Compound Name: Hsd17B13-IN-42

Cat. No.: B12386426

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.^{[1][2][3][4]} Emerging evidence has implicated Hsd17B13 as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).^{[2][3][5][6]} Its expression is regulated by the master lipogenic transcription factor, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), downstream of the Liver X Receptor (LXR).^{[2][3][5]} Interestingly, Hsd17B13 appears to participate in a positive feedback loop by promoting the maturation of SREBP-1c, thereby amplifying the lipogenic signal.^{[1][2]} This pathway culminates in the increased expression of downstream targets such as Fatty Acid Synthase (FAS), a critical enzyme in de novo lipogenesis.

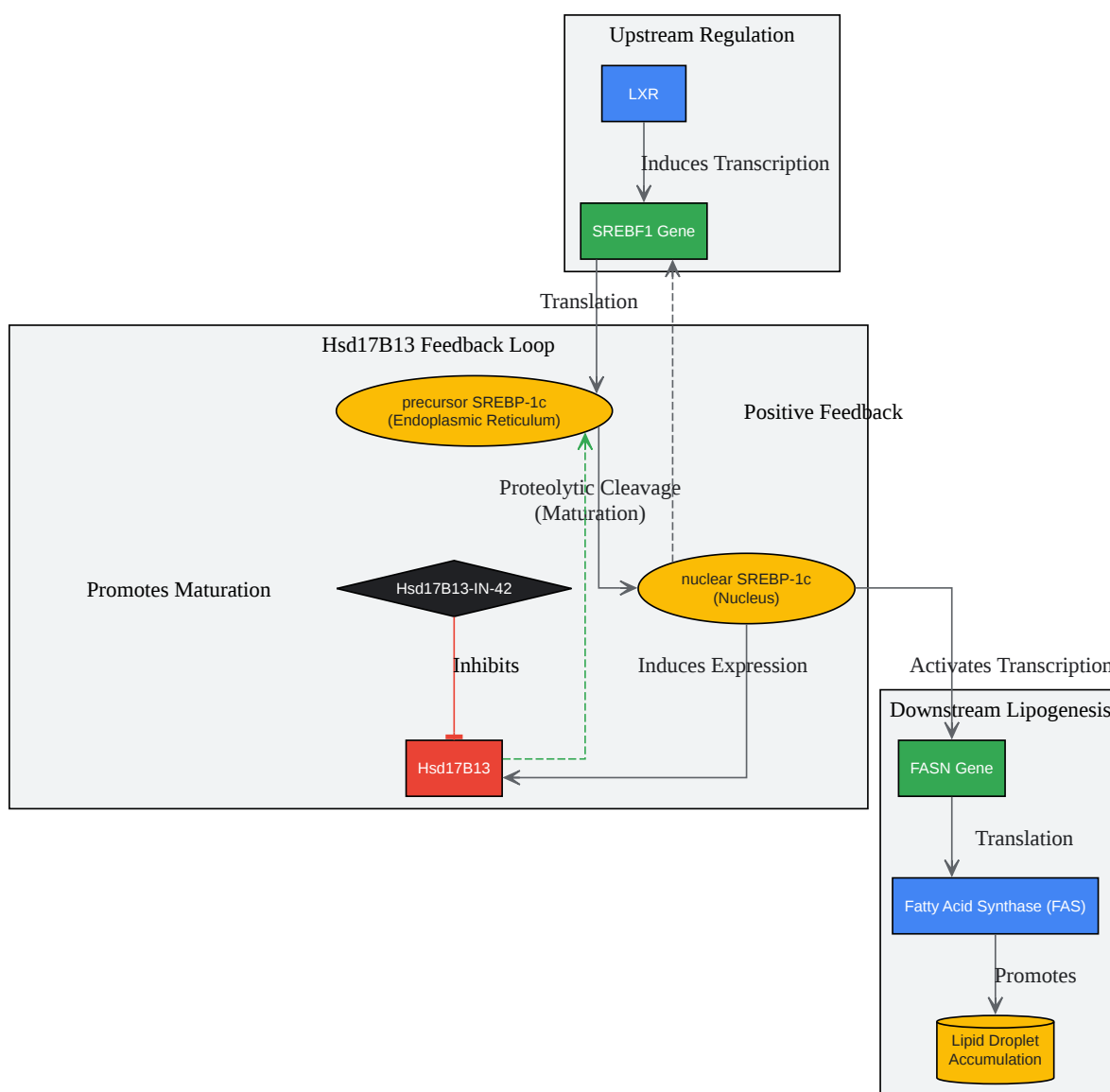
Hsd17B13-IN-42 is a potent and selective small molecule inhibitor of Hsd17B13 enzymatic activity. This application note provides a comprehensive overview and detailed protocols for utilizing **Hsd17B13-IN-42** as a tool to investigate the inhibition of the SREBP-1c/FAS pathway and its downstream effects on lipid metabolism.

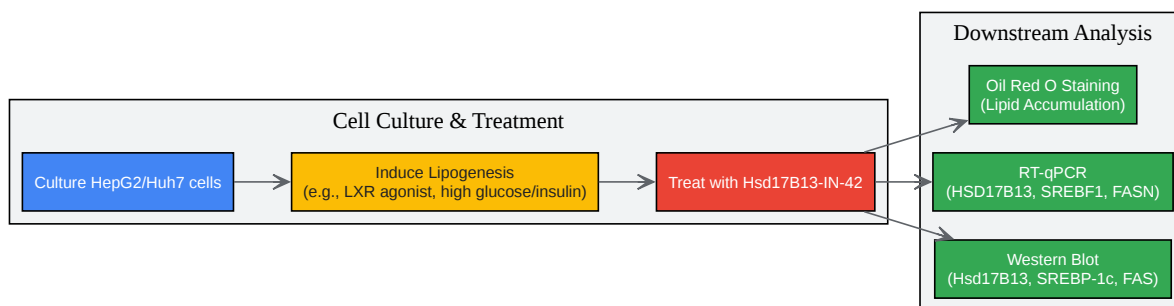
Mechanism of Action

Hsd17B13-IN-42 is designed to specifically bind to the active site of the Hsd17B13 enzyme, inhibiting its dehydrogenase activity. By blocking Hsd17B13 function, **Hsd17B13-IN-42** is hypothesized to disrupt the positive feedback mechanism that promotes SREBP-1c maturation.

This leads to a reduction in the nuclear form of SREBP-1c (nSREBP-1c), consequently downregulating the expression of SREBP-1c target genes, including FASN, and ultimately decreasing intracellular lipid accumulation.

Signaling Pathway





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